molecular formula C10H9BrClNO B12855427 5-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one

5-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one

Cat. No.: B12855427
M. Wt: 274.54 g/mol
InChI Key: POLGZFUDPBPSJK-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, making it a halogenated derivative. Pyrrolidinones are known for their versatile biological activities and are used as scaffolds in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation and Reduction: Formation of N-oxides or amines.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

5-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site or by competing with natural substrates. The exact pathways and targets depend on the specific biological context and require further investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromo-2-chlorophenyl)pyrrolidin-2-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C10H9BrClNO

Molecular Weight

274.54 g/mol

IUPAC Name

5-(4-bromo-2-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrClNO/c11-6-1-2-7(8(12)5-6)9-3-4-10(14)13-9/h1-2,5,9H,3-4H2,(H,13,14)

InChI Key

POLGZFUDPBPSJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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